Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-
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Overview
Description
Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- is a complex organic compound with a unique structure that includes a benzamide core, a hydroxyethyl group, and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxyethyl group is introduced through a reaction with ethylene oxide, while the methoxyphenyl ethyl group is added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the methoxyphenyl ethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
2-Hydroxyethylbenzamide: Lacks the methoxyphenyl ethyl group.
N-(4-Methoxyphenyl)ethylbenzamide: Lacks the hydroxyethyl group.
Uniqueness
Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of both the hydroxyethyl and methoxyphenyl ethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62310-89-8 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO3/c1-22-16-8-6-14(7-9-16)10-12-19-18(21)17-5-3-2-4-15(17)11-13-20/h2-9,20H,10-13H2,1H3,(H,19,21) |
InChI Key |
OHAZHELEULPDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2CCO |
Origin of Product |
United States |
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